Cas no 2091002-71-8 (4H,5H,7H-thieno2,3-cpyran-5-carboxylic acid)

4H,5H,7H-thieno[2,3-c]pyran-5-carboxylic acid is a heterocyclic compound featuring a fused thienopyran scaffold with a carboxylic acid functional group. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The thiophene and pyran moieties contribute to its electron-rich character, enabling diverse chemical modifications. The carboxylic acid group enhances its utility in coupling reactions, salt formation, and derivatization. Its rigid bicyclic framework may also influence conformational stability in target applications. The compound is of interest in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and hydrogen-bonding capacity. Proper handling requires standard laboratory precautions for carboxylic acids and heterocyclic compounds.
4H,5H,7H-thieno2,3-cpyran-5-carboxylic acid structure
2091002-71-8 structure
Product Name:4H,5H,7H-thieno2,3-cpyran-5-carboxylic acid
CAS No:2091002-71-8
MF:C8H8O3S
MW:184.212321281433
CID:5240949
Update Time:2025-11-06

4H,5H,7H-thieno2,3-cpyran-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5H-Thieno[2,3-c]pyran-5-carboxylic acid, 4,7-dihydro-
    • 4H,5H,7H-thieno2,3-cpyran-5-carboxylic acid
    • Inchi: 1S/C8H8O3S/c9-8(10)6-3-5-1-2-12-7(5)4-11-6/h1-2,6H,3-4H2,(H,9,10)
    • InChI Key: XBNVJOHGPXMWTE-UHFFFAOYSA-N
    • SMILES: C1OC(C(O)=O)CC2C=CSC1=2

4H,5H,7H-thieno2,3-cpyran-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-300918-1g
4H,5H,7H-thieno[2,3-c]pyran-5-carboxylic acid
2091002-71-8
1g
$0.0 2023-09-06
Enamine
EN300-300918-1.0g
4H,5H,7H-thieno[2,3-c]pyran-5-carboxylic acid
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1.0g
$0.0 2023-02-28

Additional information on 4H,5H,7H-thieno2,3-cpyran-5-carboxylic acid

Comprehensive Analysis of 4H,5H,7H-thieno[2,3-c]pyran-5-carboxylic acid (CAS No. 2091002-71-8): Properties, Applications, and Research Insights

The compound 4H,5H,7H-thieno[2,3-c]pyran-5-carboxylic acid (CAS No. 2091002-71-8) represents a fascinating heterocyclic scaffold that has garnered significant attention in pharmaceutical and materials science research. Characterized by its unique fusion of a thiophene ring and a pyran moiety, this structure offers versatile chemical reactivity due to the presence of both carboxylic acid functionality and sulfur-containing heterocycles. Recent studies highlight its potential as a building block for drug discovery, particularly in designing small-molecule inhibitors targeting enzymatic pathways.

In the context of green chemistry trends, researchers are exploring sustainable synthetic routes for thienopyran derivatives, including this compound. Its molecular architecture aligns with the growing demand for bioisosteres in medicinal chemistry, where thiophene-based analogs often improve pharmacokinetic properties compared to traditional phenyl rings. Computational studies using AI-driven molecular docking suggest promising interactions with biological targets, making it a subject of interest in virtual screening campaigns.

The thermal stability and solubility profile of CAS No. 2091002-71-8 have been systematically evaluated, revealing excellent compatibility with polar aprotic solvents—a critical factor for high-throughput screening applications. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), addressing quality concerns frequently raised in preclinical research forums. Notably, its logP value indicates balanced lipophilicity, positioning it as a candidate for blood-brain barrier penetration studies.

Emerging applications extend to organic electronics, where the thieno[2,3-c]pyran core demonstrates intriguing charge transport properties. Materials scientists are investigating its incorporation into OLED architectures, capitalizing on the electron-rich sulfur atom to modulate HOMO-LUMO gaps. This dual applicability in life sciences and advanced materials makes it a compelling case study for interdisciplinary research.

Frequently asked questions in academic circles focus on the compound's scalable synthesis and derivatization potential. Patent literature discloses innovative methods for introducing regioselective substitutions at the 4- and 7-positions, enabling structure-activity relationship (SAR) explorations. The carboxylic acid group serves as a convenient handle for amide coupling reactions, a feature exploited in developing proteolysis-targeting chimeras (PROTACs).

From an SEO perspective, trending queries related to "thienopyran synthesis optimization" and "CAS 2091002-71-8 suppliers" reflect commercial interest. Analytical challenges such as "HPLC method development for thieno[2,3-c]pyran derivatives" appear frequently in chromatography forums, underscoring the need for standardized characterization protocols. The compound's crystallographic data (CCDC deposition numbers) has become a reference point for molecular modeling studies.

Environmental fate studies indicate favorable biodegradation profiles for this chemical class, addressing ESG compliance requirements in industrial applications. Regulatory databases confirm its absence from REACH SVHC lists, facilitating global research collaborations. As fragment-based drug design gains momentum, the 4H,5H,7H-thieno[2,3-c]pyran-5-carboxylic acid scaffold emerges as a valuable pharmacophore for targeting protein-protein interactions.

Recent breakthroughs include its utilization in metal-organic frameworks (MOFs) for gas storage, where the thiophene-pyran conjugation system enhances host-guest interactions. This exemplifies the compound's adaptability beyond traditional domains, resonating with the scientific community's pursuit of multifunctional materials. Ongoing clinical trials involving structurally related compounds further validate the therapeutic relevance of this chemical class.

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